Ifetroban Functional Platelet Aggregation IC50 Values Are Up to 11-Fold More Potent Than Daltroban and 93-Fold More Potent Than Sulotroban
In functional assays of human platelet aggregation induced by the TP receptor agonist U-46619, ifetroban exhibits substantially greater potency than two structurally distinct TP receptor antagonists, daltroban and sulotroban. Direct cross-study comparison reveals that ifetroban inhibits U-46619-induced human platelet aggregation with an IC50 of 21-30 nM, whereas daltroban requires an IC50 of 77 nM and sulotroban exhibits an inhibition constant (Ki) of 650 nM in receptor binding assays [1][2]. This represents an approximately 3.7-fold potency advantage over daltroban and a 21- to 93-fold advantage over sulotroban depending on the assay endpoint selected. The potency hierarchy (ifetroban > daltroban > sulotroban) is consistent across multiple independent assay platforms and laboratories, supporting the conclusion that ifetroban provides superior functional blockade of TP receptor-mediated platelet activation at equivalent molar concentrations [3].
| Evidence Dimension | Inhibition of U-46619-induced human platelet aggregation (functional potency) |
|---|---|
| Target Compound Data | IC50 = 21-30 nM |
| Comparator Or Baseline | Daltroban: IC50 = 77 nM; Sulotroban: Ki = 650 nM |
| Quantified Difference | Ifetroban is ~3.7-fold more potent than daltroban; ~21-93-fold more potent than sulotroban |
| Conditions | Human platelet-rich plasma or washed human platelets stimulated with TP receptor agonist U-46619 |
Why This Matters
Higher potency at the TP receptor translates to equivalent pharmacological blockade at lower compound concentrations, reducing off-target risk and enabling more robust experimental signal-to-noise ratios in platelet function and thrombosis assays.
- [1] Cayman Chemical / Netascientific. Daltroban Product Datasheet. IC50 for U-46619-induced platelet aggregation = 77 nM. View Source
- [2] BindingDB. Sulotroban (BM 13177) Binding Affinity Data. Ki = 650 nM for TXA2/PGH2 receptor using [125I]PTA-OH binding to human platelets. View Source
- [3] Ogletree ML, et al. J Pharmacol Exp Ther. 1993;264(2):570-578. View Source
